Cas no 1159734-88-9 (1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride)

1-(ピリミジン-4-イル)シクロプロパン-1-アミン二塩酸塩は、有機合成中間体として重要な化合物です。ピリミジン環とシクロプロパンアミン構造を併せ持つ特徴的な骨格を有し、医薬品開発や創薬研究において有用なビルディングブロックとして活用されます。高い純度と安定性を備え、塩酸塩形態により取扱い性に優れる点が特長です。特にキナーゼ阻害剤や抗ウイルス剤などの標的化合物合成において、構造多様性を導入する際の鍵中間体としての応用が期待されます。実験室規模から工業的生産まで対応可能な信頼性の高い試薬です。

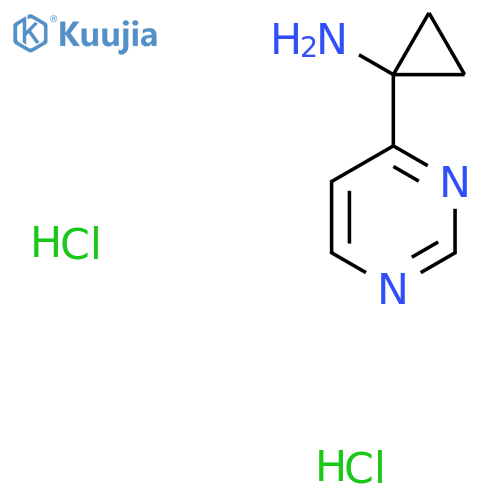

1159734-88-9 structure

商品名:1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride

1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1159734-88-9

- SCHEMBL2394676

- 1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride

- EN300-37374494

- 1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride

-

- インチ: 1S/C7H9N3.2ClH/c8-7(2-3-7)6-1-4-9-5-10-6;;/h1,4-5H,2-3,8H2;2*1H

- InChIKey: ZMXQMZKVBFKNPD-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.NC1(C2C=CN=CN=2)CC1

計算された属性

- せいみつぶんしりょう: 207.0330028g/mol

- どういたいしつりょう: 207.0330028g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 131

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37374494-5.0g |

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride |

1159734-88-9 | 95.0% | 5.0g |

$7118.0 | 2025-03-18 | |

| Aaron | AR027YSF-100mg |

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride |

1159734-88-9 | 95% | 100mg |

$1194.00 | 2025-02-15 | |

| 1PlusChem | 1P027YK3-50mg |

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride |

1159734-88-9 | 95% | 50mg |

$867.00 | 2023-12-26 | |

| 1PlusChem | 1P027YK3-250mg |

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride |

1159734-88-9 | 95% | 250mg |

$1563.00 | 2023-12-26 | |

| Aaron | AR027YSF-1g |

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride |

1159734-88-9 | 95% | 1g |

$3400.00 | 2025-02-15 | |

| 1PlusChem | 1P027YK3-1g |

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride |

1159734-88-9 | 95% | 1g |

$3095.00 | 2023-12-26 | |

| 1PlusChem | 1P027YK3-2.5g |

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride |

1159734-88-9 | 95% | 2.5g |

$6007.00 | 2023-12-26 | |

| Enamine | EN300-37374494-0.1g |

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride |

1159734-88-9 | 95.0% | 0.1g |

$850.0 | 2025-03-18 | |

| Enamine | EN300-37374494-1.0g |

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride |

1159734-88-9 | 95.0% | 1.0g |

$2454.0 | 2025-03-18 | |

| Enamine | EN300-37374494-0.5g |

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride |

1159734-88-9 | 95.0% | 0.5g |

$1914.0 | 2025-03-18 |

1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

1159734-88-9 (1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride) 関連製品

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量